Lipophilicity vs. Mono-Naphthyl Analogs
The target compound exhibits a computed XLogP3 of 5.3, substantially exceeding that of the mono-naphthyl analog 2-(1-naphthyl)-2-butanol (ACD/LogP 3.49, MW 200.28, C₁₄H₁₆O) [1]. This 1.8 log unit difference corresponds to an approximately 63-fold greater calculated octanol-water partition coefficient for the target compound, driven by the presence of two naphthalene rings rather than one. Naphthalene itself has a logP of approximately 3.30 [2]. This elevated lipophilicity predicts enhanced membrane partitioning but reduced aqueous solubility, directly influencing formulation strategy, vehicle selection, and potential bioaccumulation assessment.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3 / ACD/LogP) |
|---|---|
| Target Compound Data | XLogP3 = 5.3 (PubChem computed) |
| Comparator Or Baseline | 2-(1-Naphthyl)-2-butanol: ACD/LogP = 3.49; Naphthalene: XLogP = 3.30 |
| Quantified Difference | Δ logP ≈ +1.8 vs. mono-naphthyl butanol; Δ logP ≈ +2.0 vs. naphthalene |
| Conditions | Computed properties; XLogP3-AA algorithm (PubChem release 2024.11.20); ACD/LogP from ChemSpider |
Why This Matters
For procurement decisions, this logP differential predicts that the target compound will require different solvent systems and formulation approaches than mono-naphthyl analogs, with implications for DMSO stock preparation, aqueous dilution protocols, and potential nonspecific protein binding in biochemical assays.
- [1] PubChem CID 71376027. Computed XLogP3-AA = 5.3. https://pubchem.ncbi.nlm.nih.gov/compound/71376027 View Source
- [2] PlantaE DB. Naphthalene. XlogP: 3.30, TPSA: 0.00 Ų, MW: 128.17 g/mol. https://plantaedb.com/ View Source
